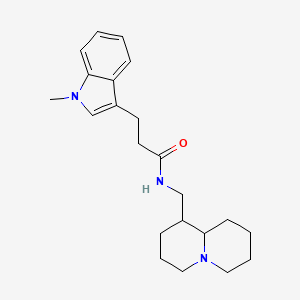
3-(1-methyl-1H-indol-3-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-METHYL-1H-INDOL-3-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines an indole moiety with a quinolizidine ring system, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-METHYL-1H-INDOL-3-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole ring, the introduction of the methyl group, and the construction of the quinolizidine ring system. Common reagents used in these steps include indole-3-carbaldehyde, methyl iodide, and various catalysts for cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(1-METHYL-1H-INDOL-3-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The quinolizidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the quinolizidine ring can yield various reduced quinolizidine derivatives.
Scientific Research Applications
3-(1-METHYL-1H-INDOL-3-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-METHYL-1H-INDOL-3-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The quinolizidine ring system can also play a role in the compound’s biological activity by affecting its binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are ongoing and can provide insights into the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(1-METHYL-1H-INDOL-3-YL)-1-BUTANOL: Another indole derivative with a similar structure but different functional groups.
METHYL (3R)- (-)-3- (METHYL-1H-INDOL-3-YL)-3-PHENYLPROPANOATE: A compound with a similar indole moiety but different substituents.
Uniqueness
3-(1-METHYL-1H-INDOL-3-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE is unique due to its combination of an indole moiety with a quinolizidine ring system This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C22H31N3O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H31N3O/c1-24-16-18(19-8-2-3-10-21(19)24)11-12-22(26)23-15-17-7-6-14-25-13-5-4-9-20(17)25/h2-3,8,10,16-17,20H,4-7,9,11-15H2,1H3,(H,23,26) |
InChI Key |
SLGYWBMHTLWHCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















